Physicochemical Properties of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
Physicochemical Properties of 2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium
This guide provides an in-depth physicochemical and analytical profile of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium , the protonated ammonium cation of 4-tert-butyl-2,6-dimethylphenethylamine . This molecule is a critical process intermediate and degradation impurity associated with the synthesis of the imidazoline decongestant Xylometazoline .
Executive Summary
2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium (Systematic ID: C14H24N+) represents the cationic form of the primary amine precursor to Xylometazoline. Often misidentified in literature due to its close structural homology with the nitrile intermediate (Ph. Eur. Impurity C), this species is a distinct chemical entity formed via the reduction of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.
In pharmaceutical development, this molecule serves as a Critical Process Parameter (CPP) marker. Its presence indicates over-reduction during the hydrogenation of the nitrile or hydrolytic degradation of the imidazoline ring under extreme conditions. Understanding its solubility, lipophilicity, and ionization behavior is essential for developing robust HPLC separation methods and ensuring drug purity.
Chemical Identity & Structural Analysis
Nomenclature & Classification
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IUPAC Name: 2-(4-tert-butyl-2,6-dimethylphenyl)ethan-1-aminium
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Common Name: 4-tert-Butyl-2,6-dimethylphenethylamine (conjugate acid)
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Related Compound: Xylometazoline (Imidazoline derivative)
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Chemical Formula: C₁₄H₂₄N⁺ (Cation); C₁₄H₂₃N (Free Base)
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Molecular Weight: 206.35 g/mol (Cation); 205.34 g/mol (Free Base)
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SMILES (Free Base): CC1=CC(=CC(=C1CCN)C)C(C)(C)C
Structural Distinctions
Unlike Xylometazoline, which contains a bulky, basic imidazoline ring, the ethylazanium species features a primary ammonium tail. This structural difference significantly alters its binding affinity (lacking the imidazoline pharmacophore for
Table 1: Structural Comparison
| Feature | Target Molecule (Ethylazanium) | Xylometazoline (Drug) | Impurity C (Nitrile) |
| Core Structure | Phenethylamine | Benzyl-Imidazoline | Phenylacetonitrile |
| Functional Group | Primary Amine (-NH₃⁺) | Imidazoline Ring (=N-C-N-) | Nitrile (-C≡N) |
| Hybridization | sp³ (Flexible Tail) | sp² (Rigid Ring) | sp (Linear) |
| Basicity (pKa) | ~9.8 (Strong Base) | ~10.0 (Strong Base) | Neutral |
Physicochemical Profiling
Ionization Constant (pKa)
The ethylazanium cation is the conjugate acid of a primary aliphatic amine. The steric bulk of the ortho-methyl groups on the phenyl ring provides shielding but does not significantly reduce the electron density at the nitrogen due to the ethyl spacer.
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Predicted pKa: 9.8 ± 0.3
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Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99%) in the ionized, cationic form (ethylazanium).
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Chromatography: Requires high pH (>10.5) or ion-pairing agents (e.g., TFA, formate) to achieve retention on C18 columns.
Lipophilicity (LogP / LogD)
The molecule combines a highly lipophilic "tail" (tert-butyl + dimethyl phenyl) with a hydrophilic "head" (ammonium).
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LogP (Free Base): 4.3 ± 0.2 (High lipophilicity due to t-butyl/methyl groups).
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LogD (pH 7.4): 1.3 ± 0.3 (Reduced apparent lipophilicity due to ionization).
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Solubility Profile:
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Free Base: Insoluble in water; Soluble in DCM, Methanol, Toluene.
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Salt (Chloride/Sulfate): Highly soluble in water (>50 mg/mL); Soluble in Ethanol.
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Solid State Properties
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Melting Point (HCl Salt): >220°C (Decomposition) . Phenethylamine salts typically exhibit high lattice energy.
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Hygroscopicity: Moderately hygroscopic. Requires storage under desiccant to prevent hydrolysis or caking.
Synthesis & Formation Pathways
The ethylazanium species is primarily generated through the reduction of the nitrile precursor. In the synthesis of Xylometazoline, the nitrile is typically reacted with ethylenediamine. However, if the reaction conditions favor direct hydrogenation (e.g., presence of H₂/Pd without diamine), the nitrile reduces to the primary amine.
Reaction Pathway Diagram
Figure 1: Formation pathways of 2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium within the Xylometazoline synthetic cycle.
Analytical Characterization
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
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Molecular Ion [M+H]⁺: 206.19 m/z .
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Fragmentation Pattern (MS/MS):
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m/z 206 → 189: Loss of NH₃ (Characteristic of primary amines).
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m/z 206 → 133: Loss of t-butyl group (C₄H₉) or cleavage of ethyl chain.
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m/z 133: Tropylium ion derivative (Dimethyl-phenyl cation).
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HPLC Method Guidelines
Due to the high basicity of the ethylazanium group, peak tailing is a common issue on standard silica-based columns.
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Column: C18 (End-capped) or Phenyl-Hexyl.
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Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% TFA (Ion suppression).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B. The amine will elute earlier than the nitrile (Impurity C) and Xylometazoline due to its polarity at acidic pH.
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Detection: UV @ 210 nm (Weak chromophore; lacks conjugation beyond the phenyl ring).
Biological Relevance & Safety
Pharmacology[1]
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Activity: Likely inactive or weakly active as a nasal decongestant. The imidazoline ring is critical for
-adrenergic receptor binding. The primary amine analogue lacks the necessary steric and electronic pharmacophore for potent vasoconstriction. -
Toxicity: Primary phenethylamines can exhibit CNS stimulant properties, though the bulky t-butyl group likely prevents blood-brain barrier penetration or receptor activation similar to amphetamines.
Handling & Safety
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Hazard: Irritant to eyes, respiratory system, and skin.
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GHS Classification: Warning (H315, H319, H335).
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Storage: Store at 2-8°C, protected from light and moisture.
References
- European Pharmacopoeia (Ph. Eur.). Xylometazoline Hydrochloride Monograph 1162. Council of Europe, Strasbourg. (Defines Impurities A, B, C).
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PubChem . Compound Summary: 2-(4-tert-butyl-2,6-dimethylphenyl)ethanamine.[1] Link
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ChemicalBook . CAS 84803-57-6 Data (Impurity C Reference). Link
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LGC Standards . Xylometazoline Impurity Profiling. Link
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ChemSpider . Phenethylamine Derivatives and pKa Prediction. Link
